N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11-4-6-13(7-5-11)17-10-12(9-14(17)18)16-22(19,20)15-3-2-8-21-15/h2-8,12,16H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAQSMZJJAVQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
-
Chemistry :
- Building Block : It serves as a precursor for synthesizing more complex molecules. The compound's structure allows for various chemical modifications, enhancing its utility in organic synthesis.
-
Biology :
- Biological Probes : The compound may be utilized to study specific biological processes, particularly in cellular signaling pathways.
-
Medicine :
- Therapeutic Agent : Ongoing research is investigating its potential as a drug candidate for treating various diseases, including bacterial infections and neurological disorders.
-
Industry :
- Material Development : It is being explored for the development of new materials with unique properties, such as enhanced conductivity or stability.
Antibacterial Activity
Research indicates that N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide exhibits varying degrees of antibacterial activity against several bacterial strains.
Table 1: Antibacterial Activity Summary
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Weak |
The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key enzymes involved in these processes.
Enzyme Inhibition
The compound has demonstrated significant inhibition against acetylcholinesterase (AChE) and urease, which are critical targets for treating conditions like Alzheimer's disease and urinary infections.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.14 ± 0.003 |
| Urease | 1.21 ± 0.005 |
These findings indicate strong potential for therapeutic applications, particularly in drug development targeting these enzymes.
Case Studies
-
Study on Antibacterial Efficacy :
- A peer-reviewed study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development.
-
Enzyme Inhibition Study :
- An investigation focused on the inhibition of AChE and urease revealed that this compound could serve as a dual-action agent in treating both neurological and urinary disorders.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and thiophene derivatives, such as pyrrolidine-2,5-diones and thiophene-2-sulfonamides .
Uniqueness
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrrolidine ring, a thiophene moiety, and a sulfonamide functional group. These structural components are known to contribute to various biological activities, including antibacterial and enzyme inhibition properties.
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects on other strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity Summary
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Weak |
2. Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. It has shown significant inhibition against acetylcholinesterase (AChE) and urease, which are important targets for treating various conditions, including Alzheimer's disease and urinary infections.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.14 ± 0.003 |
| Urease | 1.21 ± 0.005 |
These values indicate a strong potential for therapeutic applications, particularly in the development of new drugs targeting these enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function by inhibiting key enzymes involved in these processes.
- Enzyme Inhibition Mechanism : The sulfonamide group is known for its ability to mimic substrates or transition states in enzymatic reactions, leading to competitive inhibition.
Case Studies
Several studies have highlighted the effectiveness of compounds related to this compound in preclinical models:
- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .
- Enzyme Inhibition Study : Another investigation focused on the inhibition of AChE and urease by this compound, revealing that it could serve as a dual-action agent in treating both neurological and urinary disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the pyrrolidinone core via cyclization of a β-ketoamide intermediate under acidic conditions.
- Step 2 : Introduction of the 4-methylphenyl group via nucleophilic substitution or Pd-catalyzed cross-coupling.
- Step 3 : Sulfonylation of the pyrrolidinone nitrogen using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement. Key parameters include bond angles (e.g., C-S-N linkage ≈ 105°) and torsion angles in the pyrrolidinone ring .
- Spectroscopy : - and -NMR to confirm proton environments (e.g., sulfonamide NH at δ 8.2–8.5 ppm) and FT-IR for functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .
Q. What are the solubility and stability profiles under different experimental conditions?
- Answer :
- Solubility : Poor in aqueous buffers (logP ≈ 2.5); requires DMSO or ethanol for dissolution. Solubility in PBS (pH 7.4): <0.1 mg/mL .
- Stability : Degrades at >80°C; stable in dark at 4°C for 6 months. Avoid prolonged exposure to basic pH (>9), which hydrolyzes the sulfonamide group .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes to target enzymes (e.g., carbonic anhydrase IX). Focus on sulfonamide interactions with Zn in active sites.
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory activity (IC) .
- Data Table :
| Derivative | Substituent | IC (nM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Parent | -H | 120 | -8.2 |
| -NO | 4-NO | 45 | -10.1 |
Q. How should researchers address contradictory data in biological assays (e.g., varying IC values across studies)?
- Methodological Answer :
- Source Analysis : Check assay conditions (e.g., pH, temperature, solvent concentration). For example, DMSO >1% may denature proteins, altering results.
- Control Experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase assays) and validate cell viability via MTT assays to rule off-target cytotoxicity .
- Case Study : A study reported IC = 50 nM (pH 7.4), while another found 200 nM (pH 6.8). The discrepancy was traced to protonation of the sulfonamide group at lower pH, reducing binding affinity .
Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?
- Methodological Answer :
- Crystallization Screens : Use vapor diffusion with PEG 4000 as a precipitant. Optimize solvent ratios (e.g., DMF:water = 1:3).
- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling in liquid N. Refinement with SHELXL-2018/3 yields R-factors <0.05 .
Q. How does stereochemistry at the pyrrolidinone C3 position affect biological activity?
- Methodological Answer :
- Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) and compare activity.
- Biological Testing : The (R)-enantiomer showed 10-fold higher inhibition of MMP-9 than the (S)-form due to better fit in the hydrophobic active site .
Data Contradiction Analysis
Q. Why do some studies report potent antibacterial activity while others show negligible effects?
- Analysis :
- Strain Variability : Gram-positive strains (e.g., S. aureus) may overexpress efflux pumps, reducing intracellular concentration.
- Assay Sensitivity : Broth microdilution (MIC = 8 µg/mL) vs. disk diffusion (no zone of inhibition) may reflect differences in compound diffusion rates .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
